2,4-Dihydroxybenzohydrazide
Overview
Description
2,4-Dihydroxybenzohydrazide is a phenolic hydrazide compound with the molecular formula C7H8N2O3. It is derived from 2,4-dihydroxybenzoic acid and hydrazine hydrate.
Mechanism of Action
Target of Action
2,4-Dihydroxybenzohydrazide is a phenolic hydrazide . It has been found to exhibit interesting antibacterial activity against Gram-positive bacterial strains, including MRSA—Staphylococcus aureus ATCC 43300 . This suggests that the primary targets of this compound are likely bacterial cells, particularly those of the Staphylococcus aureus species.
Mode of Action
It is known that the compound has been shown to inhibit the proliferation of cancer cells . This suggests that it may interact with its targets (bacterial cells or cancer cells) by disrupting their normal cellular processes, leading to inhibited growth or death of the cells.
Biochemical Pathways
Given its observed antibacterial and anticancer activities, it can be inferred that the compound likely interferes with essential biochemical pathways in these cells, leading to their inhibited growth or death .
Result of Action
The primary result of the action of this compound is the inhibition of the growth of certain bacterial and cancer cells . In particular, the compound has been found to exhibit interesting antibacterial activity against Gram-positive bacterial strains, including MRSA—Staphylococcus aureus ATCC 43300 . It has also been found to inhibit the proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
2,4-Dihydroxybenzohydrazide is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been shown to exhibit interesting antibacterial activity against certain strains . Moreover, it has been found to inhibit cancer cell proliferation
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dihydroxybenzohydrazide can be synthesized by reacting ethyl 2,4-dihydroxybenzoate with hydrazine hydrate. The reaction typically takes place in an ethanol solvent under reflux conditions for a few hours . The general reaction scheme is as follows:
C9H10O4+N2H4⋅H2O→C7H8N2O3+C2H5OH+H2O
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation method, scaled up for industrial use. This involves the use of larger quantities of ethyl 2,4-dihydroxybenzoate and hydrazine hydrate, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxybenzohydrazide undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the hydrazide group.
Common Reagents and Conditions:
Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid catalyst.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrazones: Formed from condensation reactions with aldehydes or ketones.
Oxidized Derivatives: Result from oxidation reactions.
Reduced Derivatives: Produced from reduction reactions.
Scientific Research Applications
2,4-Dihydroxybenzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including hydrazones and other derivatives.
Industry: Utilized in the synthesis of complex organic molecules for various industrial applications.
Comparison with Similar Compounds
2,4-Dihydroxybenzoic Acid: The parent compound from which 2,4-dihydroxybenzohydrazide is derived.
2,4-Dihydroxybenzaldehyde: Another derivative of 2,4-dihydroxybenzoic acid.
2,4-Dihydroxybenzylidene Hydrazide: A related hydrazide compound with similar chemical properties.
Uniqueness: this compound is unique due to its dual hydroxyl groups and hydrazide functionality, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2,4-dihydroxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-9-7(12)5-2-1-4(10)3-6(5)11/h1-3,10-11H,8H2,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPUHTXVZGIOHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157435 | |
Record name | Benzoic acid, 2,4-dihydroxy-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13221-86-8 | |
Record name | Benzoic acid, 2,4-dihydroxy-, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013221868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,4-dihydroxy-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dihydroxybenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common structural features of 2,4-Dihydroxybenzohydrazide derivatives and how do they influence their crystal structures?
A1: this compound derivatives often exhibit a common structural motif: two aromatic rings connected by a hydrazone linkage (C=N-NH). The relative orientation of these rings, characterized by their dihedral angle, varies depending on the substituents on the aromatic rings. This influences their packing in the crystal lattice, often stabilized by intermolecular hydrogen bonds, primarily involving the hydroxyl (-OH) and amine (-NH) groups. For example, in (E)-N′-(2,5-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide, the dihedral angle between the rings is 4.2°, and molecules are linked into layers by O—H⋯O and N—H⋯O hydrogen bonds []. Similarly, in N′-(2,3-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide, the dihedral angle is 8.5°, and intermolecular O—H⋯O hydrogen bonds form layers within the crystal structure [].
Q2: Can you provide an example of how modifications to the this compound scaffold have led to the discovery of biologically active compounds?
A2: Researchers exploring inhibitors of the KRAS-PDEδ interaction, crucial for the oncogenic activity of KRAS-mutated cancers, utilized a structure-based drug design approach starting from a this compound scaffold []. This led to the discovery of (E)-N′‐((3‐(tert‐butyl)‐2‐hydroxy‐6,7,8,9‐tetrahydrodibenzo[b,dfuran‐1‐yl)methylene)‐2,4‐dihydroxybenzohydrazide (NHTD). This compound demonstrated promising in vitro and in vivo activity by disrupting the KRAS-PDEδ interaction, inhibiting KRAS signaling, and suppressing tumor growth in preclinical models []. This example highlights the potential of modifying the this compound scaffold to develop new therapeutic agents.
Q3: What are the typical solvents used for the synthesis and characterization of this compound derivatives?
A3: Methanol is commonly employed both as a solvent and a reactant in the synthesis and characterization of this compound derivatives. For instance, (E)-N′-(3,4-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide methanol solvate was obtained from a reaction utilizing methanol []. This highlights the importance of solvent choice in influencing the final structure and properties of these compounds.
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